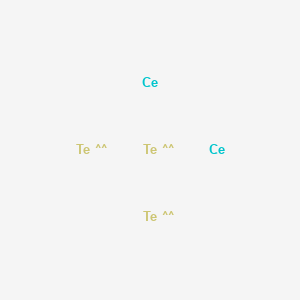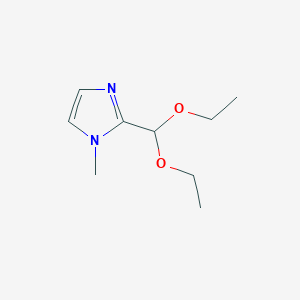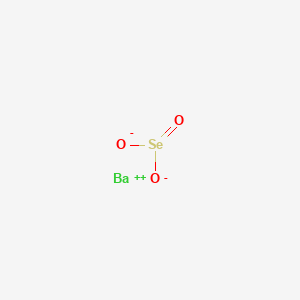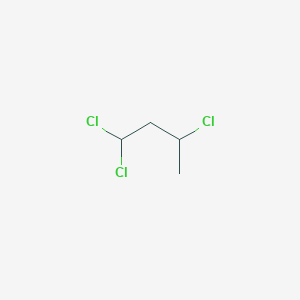
Magtrieve
Übersicht
Beschreibung
Magtrieve, also known as Chromium dioxide (CrO2), is a brown-black magnetic powder . It is insoluble in most common organic solvents and reactions with Magtrieve are typically performed in chlorinated solvents or toluene .
Synthesis Analysis
Magtrieve can be produced by the thermal decomposition of crystalline ammonium dichromate (NH4)2Cr2O7 at 150250 ℃ . The reaction is carried out in a sealed platinum container, and then the CrO2 magnetic powder is produced by hot-pressing hydrolysis .Molecular Structure Analysis
The molecular formula of Magtrieve is CrO2 and it has a molar mass of 83.99 g/mol . It has a tetragonal rutile structure .Chemical Reactions Analysis
Magtrieve has been employed in the oxidation of some simple alcohols and hydrocarbons under microwave irradiation . It is a very well-suited reagent for microwave synthesis because it carries the benefit of efficient conversion of electromagnetic energy into heat according to the dielectric heating mechanism .Physical And Chemical Properties Analysis
Magtrieve is a brown-black magnetic powder with a density of 4.85 g/mL at 25 °C . It has a melting point of >375 °C (dec.) (lit.) . It is soluble in nitric acid, insoluble in water, and is metastable in air . It decomposes to chromium oxide and oxygen at 250-500 °c .Wissenschaftliche Forschungsanwendungen
Microwave Assisted Oxidation Reaction
Magtrieve™ has been used as an oxidant for microwave assisted oxidation reactions . It is particularly suited for this application because it is an ionic and magnetically retrievable material, which efficiently converts electromagnetic energy into heat according to the dielectric heating mechanism . This property has been utilized in the oxidation of simple alcohols and hydrocarbons under microwave irradiation .
2. Oxidation of Alcohols to Carbonyl Compounds Magtrieve™ has been used in the oxidation of alcohols to corresponding carbonyl compounds . The primary alcohols were turned into the corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yielded ketones .
Oxidation of Thiols to Disulfides
Magtrieve™ has been used in the oxidation of thiols to disulfides . For aromatic thiols, the oxidation was complete within a few hours. The oxidation of aliphatic long-chain thiols required higher reaction temperatures and longer times .
Aromatization of Imidazolines
Magtrieve™ has been used in the aromatization of imidazolines . This process involves the conversion of imidazolines into aromatic compounds .
Conversion of 2-Hydroxymethyl-6,7-bis(pentylsulfanyl)tetrathiafulvalene
Magtrieve™ has been used in the conversion of 2-hydroxymethyl-6,7-bis(pentylsulfanyl)tetrathiafulvalene into 2-formyl-6,7-bis(pentylsulfanyl) tetrathiafulvalene .
Oxidation of 2-Methoxyphenols to 1,4-Benzoquinones
Magtrieve™ has been used in the oxidation of 2-methoxyphenols to 1,4-benzoquinones . This process involves the conversion of 2-methoxyphenols into 1,4-benzoquinones .
Environmentally Friendly Oxidation Methodology
Magtrieve™ has been utilized as an environmentally responsible oxidant in undergraduate experiments, emphasizing its role in green chemistry. It is magnetically retrievable and its reduced form stays on the crystal surface, making it easy to separate after the reaction.
Wirkmechanismus
Target of Action
Magtrieve™ primarily targets organic compounds, particularly alcohols, acetals, and ketals . It is used in various oxidation reactions, such as the oxidation of allylic alcohols to allylic aldehydes .
Mode of Action
Magtrieve™ interacts with its targets through oxidation reactions . It is a selective, heterogeneous form of CrO2, whose reduced form stays on the crystal surface . The oxidation reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene .
Biochemical Pathways
The primary biochemical pathway affected by Magtrieve™ is the oxidation of organic compounds. For instance, it facilitates the conversion of alcohols into carbonyl compounds . It can also oxidize thiols to disulfides .
Pharmacokinetics
Its insolubility in most common organic solvents
Result of Action
The action of Magtrieve™ results in the oxidation of target compounds. For example, primary alcohols are converted into corresponding aldehydes without over-oxidizing them to carboxylic acids, while oxidation of secondary alcohols yields ketones .
Action Environment
The action of Magtrieve™ is influenced by environmental factors such as temperature and solvent type . Reactions with Magtrieve™ are typically performed in chlorinated solvents or toluene . The reduced chromium surface can be simply reconverted into CrO2 by heating in air , suggesting that temperature plays a crucial role in its action.
Safety and Hazards
Magtrieve is classified as an irritant, particularly to the eyes . Safety measures include washing skin thoroughly after handling, wearing protective clothing, and rinsing eyes cautiously with water in case of contact . In case of fire, it can be suppressed with water, dry sand, and all kinds of fire extinguisher .
Eigenschaften
IUPAC Name |
chromium;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H2O/h;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCIVHDYINPEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.027 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)


